NSC 66811

MDM2-p53 interaction binding affinity Ki determination

NSC 66811 is a cell-permeable, non-peptidyl quinolinol antagonist of the MDM2-p53 interaction (Ki=120 nM). Distinct from imidazoline-based inhibitors (e.g., Nutlin-3a), it provides a structurally orthogonal chemotype to eliminate scaffold-specific off-target effects. Its documented inactivity in p53⁻/⁻ cells ensures rigorous p53-dependent validation.

Molecular Formula C23H20N2O
Molecular Weight 340.4 g/mol
CAS No. 6964-62-1
Cat. No. B1680243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 66811
CAS6964-62-1
Synonyms7-(anilino(phenyl)methyl)-2-methyl-8-quinolinol
NSC 66811
NSC-66811
NSC66811
Molecular FormulaC23H20N2O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3)NC4=CC=CC=C4
InChIInChI=1S/C23H20N2O/c1-16-12-13-18-14-15-20(23(26)22(18)24-16)21(17-8-4-2-5-9-17)25-19-10-6-3-7-11-19/h2-15,21,25-26H,1H3
InChIKeyWEENRMPCSWFMTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC 66811 (CAS 6964-62-1) Procurement Guide: Non-Peptide MDM2-p53 Inhibitor with Defined Binding Kinetics


NSC 66811 is a synthetic small-molecule quinolinol derivative that functions as a cell-permeable, non-peptidyl antagonist of the murine double minute 2 (MDM2)-p53 protein-protein interaction [1]. Identified through an integrated virtual database screening strategy, it binds directly to the p53-binding pocket of MDM2, thereby preventing MDM2-mediated ubiquitination and degradation of the p53 tumor suppressor protein [1]. Unlike peptide-based inhibitors, NSC 66811 represents a distinct chemotype with a non-peptide backbone, offering advantages in stability and cell permeability for in vitro and cell-based applications [1].

NSC 66811: Why Generic Substitution with Other MDM2 Inhibitors Is Scientifically Invalid


MDM2-p53 interaction inhibitors constitute a structurally diverse class of compounds with distinct binding modes, affinities, and off-target profiles. Generic substitution between NSC 66811 and other MDM2 antagonists—such as Nutlin-3a (Ki=90 nM), MI-773 (Ki=0.88 nM), or RG7112—is not scientifically justified due to fundamentally different chemical scaffolds (quinolinol vs. imidazoline vs. spirooxindole) that confer divergent physicochemical properties, cellular permeability characteristics, and selectivity windows [1]. Even within the same binding pocket, subtle differences in ligand-receptor interactions produce non-equivalent biological outcomes in downstream p53 activation, cell cycle arrest, and apoptosis induction [1]. Furthermore, NSC 66811 exhibits a defined lack of activity in p53-null isogenic cell lines, establishing a stringent p53-dependent mechanism that may not be equivalently validated for all alternative inhibitors [2]. For researchers requiring a well-characterized, non-peptide MDM2 inhibitor with documented p53-dependence and established literature precedent, NSC 66811 provides a distinct, irreplaceable tool compound profile.

NSC 66811: Quantitative Comparative Evidence Against Key MDM2 Inhibitor Analogs


NSC 66811 vs. Natural p53 Peptide: 56-Fold Superior Binding Affinity to MDM2

NSC 66811 demonstrates a 56-fold enhancement in binding potency to the MDM2 protein compared to the natural p53 peptide ligand. The compound binds to the MDM2 hydrophobic cleft with a dissociation constant (Ki) of 120 nM, whereas the natural p53 peptide exhibits significantly weaker binding under comparable assay conditions [1]. This quantitative potency differential is attributed to the compound's stereoisomers that structurally mimic three critical p53 residues (Phe19, Trp26, and Leu26) that mediate the MDM2 interaction, enabling more effective competitive displacement [1].

MDM2-p53 interaction binding affinity Ki determination

NSC 66811 p53-Dependent Activity: Complete Loss of Efficacy in p53-Null Isogenic Cell Line

NSC 66811 exhibits strict p53-dependent activity, as evidenced by its complete lack of effect on p53, MDM2, and p21cip1/waf protein accumulation in the isogenic HCT-116 p53⁻/⁻ (p53-null) human colon cancer cell line. In contrast, treatment of the parental wild-type p53 HCT-116 cell line with NSC 66811 results in dose-dependent accumulation of these proteins [1]. This differential response establishes that the compound's mechanism of action requires functional p53 and is not mediated through p53-independent pathways or off-target effects [1].

p53 dependence mechanism of action isogenic cell lines

NSC 66811 Functional Comparison with Nutlin-3 in p53 and MDM2 Protein Modulation

In a comparative study using K562/IR imatinib-resistant chronic myeloid leukemia cells, both NSC 66811 and Nutlin-3 (racemic mixture) were evaluated for their effects on p53 and MDM2 protein expression. Following 3-day treatment at indicated concentrations, both compounds increased p53 expression levels and concomitantly decreased MDM2 expression levels relative to untreated controls (0.1% DMSO) [1]. Immunoblotting quantification normalized to β-actin confirmed statistically significant modulation for both compounds (P<0.01 vs. untreated cells) [1]. While both compounds activate the p53 pathway, NSC 66811 represents a structurally distinct quinolinol-based chemotype versus the imidazoline scaffold of Nutlin-3, offering researchers an orthogonal chemical tool for validating MDM2-dependent phenotypes [1].

MDM2 antagonist p53 stabilization imatinib resistance

NSC 66811 Antiviral Application: Equivalent Efficacy to Nutlin-3a in Influenza Viral Production Reduction

In a study investigating the antiviral effects of MDM2 antagonists, NSC 66811 and Nutlin-3a were compared for their ability to reduce influenza A virus (IAV) production. Human lung epithelial A549 or H1299 cells were infected with influenza virus A/Moscow/10/99 (H3N2) at an MOI of 0.001 in the presence of DMSO or the respective MDM2 antagonists at varying concentrations [1]. Viral production at 48 hours post-infection was quantified by RT-qPCR and expressed as log10 RNA copies/mL across three independent experiments [1]. Both NSC 66811 and Nutlin-3a demonstrated significant reduction in viral production compared to DMSO-treated controls, with statistically significant differences observed at multiple concentrations [1].

antiviral activity influenza virus MDM2 antagonist

NSC 66811 Chemotype Differentiation: Non-Peptide Quinolinol Scaffold Versus Peptide-Based Inhibitors

NSC 66811 belongs to a distinct quinolinol chemical class (7-[anilino(phenyl)methyl]-2-methyl-8-quinolinol), representing a non-peptide small-molecule inhibitor of the MDM2-p53 interaction [1]. This differentiates it fundamentally from peptide-based inhibitors that mimic the p53 transactivation domain. The compound mimics three critical p53 residues (Phe19, Trp26, and Leu26) through its stereoisomers while maintaining a fully synthetic, non-peptidic backbone with a molecular weight of 340.42 g/mol and the chemical formula C23H20N2O [1]. In contrast, peptide-based MDM2 inhibitors typically exhibit higher molecular weights, greater susceptibility to proteolytic degradation, and poorer cell permeability profiles.

chemical scaffold non-peptide inhibitor drug-like properties

NSC 66811: Evidence-Based Application Scenarios for Scientific Procurement


p53-Dependent Mechanism Validation Using Isogenic p53-Null Controls

NSC 66811 is optimally deployed in experiments requiring rigorous validation of p53-dependent phenotypic outcomes. The compound's documented lack of activity in HCT-116 p53⁻/⁻ isogenic cells [1] provides a built-in negative control that enables researchers to definitively attribute observed effects to p53 pathway activation rather than off-target mechanisms. This application scenario is particularly valuable for studies investigating p53-mediated cell cycle arrest, apoptosis, or transcriptional regulation in cancer models with defined p53 status.

Orthogonal Chemical Validation of MDM2-Dependent Phenotypes Alongside Nutlin-Class Compounds

NSC 66811 serves as an orthogonal chemical probe for validating MDM2-dependent biological findings initially discovered using Nutlin-3a or related imidazoline-based inhibitors. The quinolinol scaffold of NSC 66811 is structurally unrelated to the imidazoline core of Nutlin compounds [1], enabling researchers to rule out scaffold-specific off-target effects. Direct comparative studies in imatinib-resistant CML cells [2] and influenza infection models [3] have demonstrated functional equivalence in p53 pathway activation, supporting interchangeable use for orthogonal validation experiments.

Competitive Displacement Assays Requiring Enhanced Potency Over Natural p53 Peptide

NSC 66811 is the preferred tool compound for fluorescence polarization or other competitive binding assays designed to measure MDM2-p53 interaction disruption. With a 56-fold potency advantage over the natural p53 peptide ligand [1], NSC 66811 serves as a robust positive control for assay development and validation. Its well-characterized binding kinetics (Ki = 120 nM) [1] enable precise calculation of competitive displacement parameters and provide a reliable benchmark for evaluating novel MDM2 inhibitor candidates.

Non-Peptide MDM2 Inhibitor Studies Requiring Enhanced Cellular Permeability and Stability

For cell-based assays where peptide-based MDM2 inhibitors exhibit poor membrane permeability or are susceptible to rapid proteolytic degradation, NSC 66811 offers a practical alternative. The compound's non-peptide quinolinol structure [1] provides superior stability in culture media and reliable intracellular target engagement. This application scenario is particularly relevant for long-term treatment studies, washout experiments, or assays conducted in cell types with high protease activity where peptide inhibitors would be rapidly inactivated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC 66811

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.